molecular formula C19H15NO3 B6525053 (2Z)-4-hydroxy-6-methyl-2-[(1-methyl-1H-indol-3-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one CAS No. 1007635-07-5

(2Z)-4-hydroxy-6-methyl-2-[(1-methyl-1H-indol-3-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one

Cat. No. B6525053
CAS RN: 1007635-07-5
M. Wt: 305.3 g/mol
InChI Key: AGXZKUFPDAADJW-MFOYZWKCSA-N
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Description

Molecular Structure Analysis

Molecular structure analysis often involves techniques such as X-ray crystallography , nuclear magnetic resonance (NMR), and mass spectrometry. These techniques can provide information about the arrangement of atoms within the molecule and the types of bonds present .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It could involve looking at how the compound behaves under different conditions, such as changes in temperature, pressure, or pH .


Physical And Chemical Properties Analysis

This involves studying properties such as melting point, boiling point, solubility, and reactivity. Techniques used could include thermal analysis, solubility tests, and reactivity tests with various reagents .

Scientific Research Applications

Anticancer Activity

Indole derivatives, including F3385-5749, have shown promise as potential anticancer agents. Researchers have investigated their effects on cancer cells, particularly in inhibiting cell proliferation and inducing apoptosis. F3385-5749 may target specific pathways involved in tumor growth, making it a candidate for further study in cancer therapy .

Antimicrobial Properties

Indole-based compounds often exhibit antimicrobial activity. F3385-5749 could be evaluated against various pathogens, including bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans). Assessing its efficacy in inhibiting microbial growth and biofilm formation is crucial for understanding its therapeutic potential .

Nucleic Acid Chemistry

Transition metal complexes, such as those involving F3385-5749, play a role in nucleic acid chemistry. These complexes can bind to DNA and RNA, potentially affecting gene expression or acting as sequence-specific agents. Investigating their interactions with nucleic acids provides insights into drug design and delivery .

Antioxidant Activity

Indole-containing compounds often possess antioxidant properties. Researchers could explore F3385-5749’s ability to scavenge reactive oxygen species (ROS) and protect cells from oxidative damage. Assays like hydrogen peroxide scavenging, nitric oxide scavenging, and DPPH (2,2-diphenyl-1-picrylhydrazyl) can assess its antioxidant capacity .

Neuroprotective Potential

Given the indole moiety’s relevance in neurobiology, F3385-5749 might have neuroprotective effects. Researchers could investigate its impact on neuronal cells, neurotransmitter systems, and neuroinflammation. Understanding its mechanisms could lead to novel therapies for neurodegenerative diseases .

Drug Design and Optimization

The unique structure of F3385-5749 makes it an interesting scaffold for drug development. Medicinal chemists can modify its functional groups to enhance specific properties (e.g., solubility, bioavailability, and target selectivity). Computational studies and structure-activity relationship (SAR) analyses can guide optimization efforts .

Safety and Hazards

Safety and hazard analysis involves understanding the potential risks associated with handling and using the compound. This could include toxicity, flammability, and environmental impact .

Future Directions

Future directions could involve further studies to fully understand the properties and potential applications of the compound. This could include exploring its use in various industries, such as pharmaceuticals, materials science, or chemical manufacturing .

properties

IUPAC Name

(2Z)-4-hydroxy-6-methyl-2-[(1-methylindol-3-yl)methylidene]-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO3/c1-11-7-15(21)18-16(8-11)23-17(19(18)22)9-12-10-20(2)14-6-4-3-5-13(12)14/h3-10,21H,1-2H3/b17-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGXZKUFPDAADJW-MFOYZWKCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)OC(=CC3=CN(C4=CC=CC=C43)C)C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C2C(=C1)O/C(=C\C3=CN(C4=CC=CC=C43)C)/C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-4-hydroxy-6-methyl-2-((1-methyl-1H-indol-3-yl)methylene)benzofuran-3(2H)-one

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